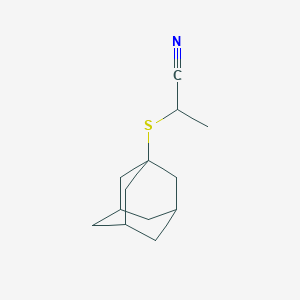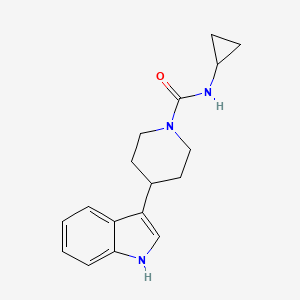
4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide, also known as CP-945,598, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound belongs to the class of pyrrole carboxamides and has been studied for its mechanism of action and physiological effects. In
Wirkmechanismus
4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide acts as a competitive antagonist of the CB1 receptor, which is predominantly expressed in the central nervous system. The CB1 receptor is known to play a role in the regulation of pain, appetite, and mood. 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide binds to the CB1 receptor and prevents the activation of the receptor by endocannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a reduction in pain sensitivity and other physiological effects.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. In addition to its pain-reducing properties, 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide has been studied for its potential use in the treatment of obesity and metabolic disorders. The CB1 receptor is known to play a role in the regulation of appetite and energy metabolism. 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide has been shown to reduce food intake and body weight in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide is its selectivity for the CB1 receptor. This allows for more targeted effects and reduces the risk of off-target effects. However, one limitation of 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several areas of future research for 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide. One area of interest is its potential use in the treatment of drug addiction. The CB1 receptor is known to play a role in the reward pathway of the brain, and 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide has been shown to reduce drug-seeking behavior in animal models. Another area of research is the development of more soluble analogs of 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide that can be administered more easily in experimental settings. Overall, 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide shows promise as a therapeutic agent in various fields of medicine and warrants further investigation.
Synthesemethoden
The synthesis of 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide involves the reaction of 4-chloro-1-methylpyrrole-2-carboxylic acid with 3-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction yields 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide as a white solid with a melting point of 211-213°C. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide has been studied for its potential use in the treatment of various diseases. One of the main areas of research has been its application in the field of pain management. 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide acts as a selective antagonist of the cannabinoid type 1 (CB1) receptor, which is known to play a role in pain perception. Studies have shown that 4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide can effectively reduce pain sensitivity in animal models.
Eigenschaften
IUPAC Name |
4-chloro-1-methyl-N-pyridin-3-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-15-7-8(12)5-10(15)11(16)14-9-3-2-4-13-6-9/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZVWTBRKLOMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7507344.png)
![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)



![1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol](/img/structure/B7507375.png)



![2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7507400.png)



